(2R)-2-(2,3-Difluorophenyl)pyrrolidine
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Overview
Description
®-2-(2,3-Difluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a difluorophenyl compound. One common method includes the reduction of a nitro precursor to form the desired amine. For example, the reduction of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine can yield ®-2-(2,3-difluorophenyl)pyrrolidine .
Industrial Production Methods
Industrial production methods for ®-2-(2,3-Difluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces amines.
Scientific Research Applications
®-2-(2,3-Difluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,6-Difluorophenyl)ethanamine
- ®-1-(3,4-Difluorophenyl)ethanamine
- ®-1-(3,5-Difluorophenyl)ethanamine
Uniqueness
®-2-(2,3-Difluorophenyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of two fluorine atoms on the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2R)-2-(2,3-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |
InChI Key |
CROKRZDCSQGVQW-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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